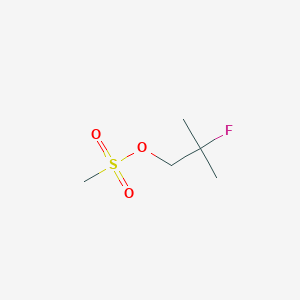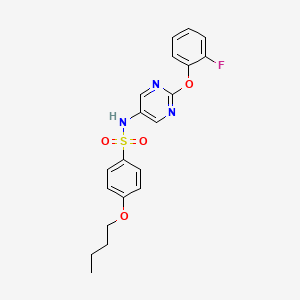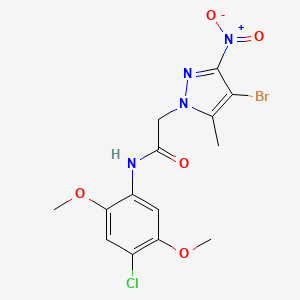
2-Fluoro-2-methylpropyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-methylpropyl methanesulfonate is a chemical compound with the CAS Number: 2274187-27-6 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-methylpropyl methanesulfonate is represented by the Inchi Code: 1S/C5H11FO3S/c1-5(2,6)4-9-10(3,7)8/h4H2,1-3H3 . The molecular weight of this compound is 170.2 .Physical And Chemical Properties Analysis
2-Fluoro-2-methylpropyl methanesulfonate is a liquid at room temperature . It has a molecular weight of 170.2 . It is stored at temperatures below -10 degrees Celsius .Scientific Research Applications
Antineoplastic Activity
One notable application of related methanesulfonate compounds is their antineoplastic (anti-cancer) activity. For instance, 2-chloroethyl (methylsulfonyl)methanesulfonate shows significant activity against P388 leukemia in vivo, demonstrating a high survival rate in treated leukemic mice. This finding highlights the potential of methanesulfonate esters as effective chemotherapeutic agents (Shealy, Krauth, & Laster, 1984).
Organic Synthesis and Drug Development
In the realm of organic synthesis, methanesulfonate compounds serve as critical intermediates and reagents. For example, the formal addition of methanesulfenyl fluoride to unsaturated substrates has been employed for the synthesis of β-fluoroalkyl-methylthioethers, illustrating their role in creating complex organic molecules (Haufe, Alvernhe, Anker, Laurent, & Saluzzo, 1988).
Enantioselective Synthesis
Research also shows the application of methanesulfonate derivatives in enantioselective synthesis. Iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, providing a method to produce enantiopure fluorobis(phenylsulfonyl)methylated compounds. Such advancements are crucial for the development of chiral drugs and molecules with high optical purity (Liu et al., 2009).
Cognitive Enhancer Drug Synthesis
Furthermore, methanesulfonate esters have been utilized in the synthesis of cognition-enhancing drugs. An efficient functionalization of 2-fluoro-4-methylpyridine through methanesulfonylation demonstrates the compound's utility in creating novel alkylating agents for drug development (Pesti et al., 2000).
Microbial Metabolism
In microbial metabolism, methanesulfonic acid, a related compound, serves as a sulfur source for diverse aerobic bacteria. This area of research provides insights into the biogeochemical cycling of sulfur and the role of methanesulfonates in environmental processes (Kelly & Murrell, 1999).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .
Mechanism of Action
Target of Action
It is known that methanesulfonate esters, a group to which this compound belongs, are biological alkylating agents . Alkylating agents can interact with various biological molecules, including DNA, RNA, and proteins, by adding an alkyl group (in this case, a 2-fluoro-2-methylpropyl group) to their structure .
Mode of Action
The mode of action of 2-Fluoro-2-methylpropyl methanesulfonate involves the fission of its alkyl-oxygen bonds within the intracellular environment . This fission is likely to occur around the carbon atom adjacent to the oxygen atom . The resulting alkyl group can then enter a sterically favorable nucleophilic site, leading to alkylation .
properties
IUPAC Name |
(2-fluoro-2-methylpropyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO3S/c1-5(2,6)4-9-10(3,7)8/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRDCWWJSFQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropyl methanesulfonate | |
CAS RN |
2274187-27-6 |
Source


|
| Record name | 2-fluoro-2-methylpropyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)

![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)